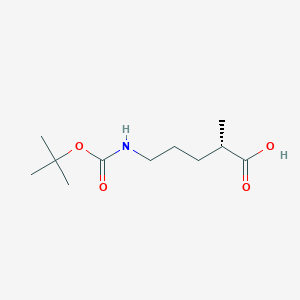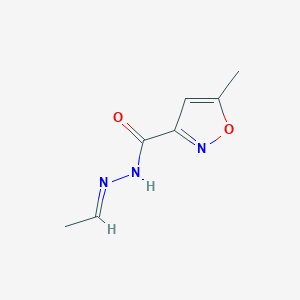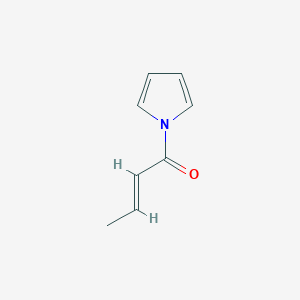
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. The compound features a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, attached to a butenone moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can be achieved through several methods, including:
Aldol Condensation: This method involves the reaction of pyrrole with an appropriate aldehyde or ketone under basic conditions to form the enone structure.
Wittig Reaction: The Wittig reaction can be used to form the double bond by reacting a phosphonium ylide with a carbonyl compound.
Heck Reaction: This palladium-catalyzed coupling reaction can be employed to form the carbon-carbon double bond between a halogenated pyrrole and an olefin.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
化学反応の分析
Types of Reactions
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
(E)-1-(1H-Pyrrol-1-yl)prop-2-en-1-one: Similar structure with a shorter carbon chain.
(E)-1-(1H-Pyrrol-1-yl)hex-2-en-1-one: Similar structure with a longer carbon chain.
1-(1H-Pyrrol-1-yl)butan-1-one: Lacks the double bond in the enone moiety.
Uniqueness
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is unique due to its specific combination of a pyrrole ring and an enone moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in research and industry.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
(E)-1-pyrrol-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H9NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H,1H3/b5-2+ |
InChIキー |
SAFZJFJSZZPBOE-GORDUTHDSA-N |
異性体SMILES |
C/C=C/C(=O)N1C=CC=C1 |
正規SMILES |
CC=CC(=O)N1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



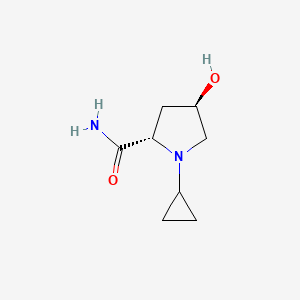
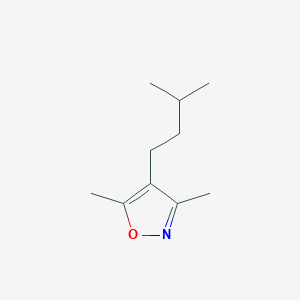
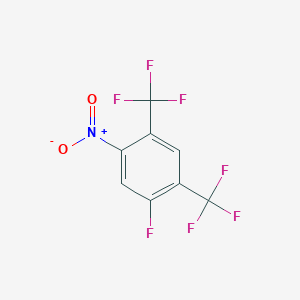

![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
